N-Formylglycine-13C2 Ethyl Ester
Description
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Properties
CAS No. |
1391051-73-2 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
133.116 |
IUPAC Name |
ethyl 2-formamidoacetate |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)/i3+1,5+1 |
InChI Key |
GMBCCEOJUWMBPF-ZIEKVONGSA-N |
SMILES |
CCOC(=O)CNC=O |
Synonyms |
Dephenethylleccinine A-13C2; Ethyl N-formylglycinate-13C2; Ethyl formamidoacetate-13C2; Ethyl formylaminoacetate-13C2; NSC 14440-13C2 |
Origin of Product |
United States |
Direct Synthesis and Chemical Derivatization of N Formylglycine 13c2 Ethyl Ester
The direct synthesis of N-Formylglycine-13C2 Ethyl Ester typically begins with isotopically labeled glycine (B1666218). A common method involves the esterification of Glycine-13C2,15N with ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride, to yield Glycine-13C2,15N ethyl ester hydrochloride. sigmaaldrich.com This is followed by N-formylation.
A widely used formylation method involves reacting the glycine ethyl ester hydrochloride with ammonium (B1175870) formate (B1220265) in a suitable solvent like dry acetonitrile (B52724) under reflux conditions. This approach is noted for its efficiency and high purity yields without causing racemization. smolecule.com Another effective method for formylation utilizes a mixture of formic acid and acetic anhydride.
The resulting this compound can undergo further chemical derivatization. For instance, dehydration of the N-formyl group can produce the corresponding isocyano derivative, ethyl isocyanoacetate-13C2. umich.edu This reaction is often carried out using dehydrating agents like phosgene (B1210022) or its safer liquid alternative, trichloromethyl chloroformate ("diphosgene"). umich.edu
Precursor Role in the Synthesis of Isotopically Labeled Amino Acid Derivatives
N-Formylglycine-13C2 Ethyl Ester and its derivatives serve as crucial precursors in the synthesis of more complex isotopically labeled amino acid derivatives. medchemexpress.com The labeled ethyl isocyanoacetate, derived from N-formylglycine ethyl ester, is a valuable synthon for preparing amino acids labeled at the alpha-carbon position. umich.edu
This is particularly useful in mechanistic studies of enzymes and in nuclear magnetic resonance (NMR) spectroscopy for determining protein structure and dynamics. isotope.com The stable isotope labels allow for the unambiguous assignment of signals and the elucidation of metabolic pathways. For example, 13C-labeled amino acids are instrumental in metabolic flux analysis and proteomic studies. isotope.com
Strategies for Asymmetric Synthesis of Chiral Formylglycine Containing Scaffolds
The development of asymmetric synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical and biological applications. aimspress.com While direct asymmetric synthesis of N-Formylglycine-13C2 Ethyl Ester itself is not commonly described, strategies for creating chiral scaffolds containing a formylglycine moiety are relevant.
One approach involves the use of chiral auxiliaries. For instance, a chiral glycinate (B8599266) can be reacted with a formylating agent to introduce the formyl group diastereoselectively. mountainscholar.org Another strategy employs chiral catalysts, such as chiral aldehydes or metal complexes, to control the stereochemistry of reactions involving formylglycine derivatives. frontiersin.orgbeilstein-journals.org For example, chiral Ni(II) complexes have been successfully used in the asymmetric synthesis of various amino acids. beilstein-journals.orgmdpi.com These methods often involve the alkylation of a chiral glycine (B1666218) equivalent, where the stereochemical outcome is directed by the chiral ligand. mdpi.com The resulting product can then be further manipulated to yield the desired chiral formylglycine-containing structure.
Enzymatic strategies also offer a powerful tool for asymmetric synthesis. nih.govrsc.org Enzymes like transaminases can be used for the asymmetric amination of keto esters, potentially leading to chiral amino acid derivatives that can be subsequently formylated. dntb.gov.ua The high chemo-, regio-, and stereoselectivity of enzymes make them attractive catalysts for these transformations. nih.gov
Development of Novel Synthetic Routes to 13c Labeled N Formylglycine Esters
Application of ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of organic molecules. For N-Formylglycine-13C2 Ethyl Ester, the presence of the ¹³C labels enhances the signal, facilitating detailed conformational and mechanistic investigations.
Elucidation of Molecular Conformation and Stereochemistry
The conformation of peptides and their derivatives is crucial to their biological function. NMR spectroscopy, particularly through the analysis of coupling constants and chemical shifts, provides detailed information about the rotational states around chemical bonds. auremn.org.br For N-formylglycine derivatives, theoretical calculations and experimental NMR data have been used to identify the most stable conformers. uc.ptresearchgate.net Studies on similar N-formyl peptides have shown that they can adopt specific structures, such as gamma-turns, stabilized by intramolecular hydrogen bonds. nih.gov The analysis of ¹³C-¹H and ¹³C-¹³C coupling constants in this compound can precisely define the torsional angles of the molecular backbone, offering a clear picture of its preferred three-dimensional shape in solution.
Investigation of Reaction Kinetics and Mechanistic Pathways via Isotopic Perturbation
Isotopic labeling is an invaluable tool for studying reaction kinetics and mechanisms. copernicus.org The ¹³C label in this compound acts as a probe to follow the molecule's transformation during a chemical reaction. For instance, in studies of prodrug activation, NMR spectroscopy has been used to track the conversion of α-amino acid esters through intramolecular reactions. nih.gov By monitoring the changes in the ¹³C NMR spectrum over time, researchers can determine reaction rates and identify transient intermediates. nih.gov A technique known as isotopic perturbation involves observing changes in the NMR spectrum of a molecule in equilibrium, where the presence of the isotope slightly shifts the equilibrium. This effect can provide unique insights into the structure of intermediates and the thermodynamics of the reaction.
High-Resolution Mass Spectrometry (HRMS) for Tracing and Quantification of ¹³C-Labeled Species
High-Resolution Mass Spectrometry (HRMS) offers exceptional precision and accuracy in measuring the mass-to-charge ratio of ions, making it ideal for analyzing isotopically labeled compounds. acs.orgacs.org This capability allows for the clear distinction between the labeled compound and its unlabeled counterparts.
Isotope Ratio Mass Spectrometry (IRMS) in Chemical and Biochemical Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to measure the relative abundance of isotopes in a sample. nih.govvliz.be When coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for compound-specific isotope analysis (CSIA). vliz.beucdavis.edu In the context of this compound, GC-C-IRMS or LC-IRMS can be used to precisely determine the ¹³C enrichment of the molecule in complex mixtures. ucdavis.eduresearchgate.net This is particularly useful in metabolic studies where the labeled glycine derivative might be used to trace the flow of carbon through various biochemical pathways. nih.gov
Fragmentomic Analysis of this compound Derivatives
Tandem mass spectrometry (MS/MS) allows for the fragmentation of a selected ion to gain structural information. The fragmentation pattern of this compound provides a characteristic fingerprint. Common fragmentation pathways for esters involve cleavage next to the carbonyl group. libretexts.orglibretexts.org In the case of this ¹³C-labeled compound, the masses of the resulting fragment ions will be shifted by the presence of the heavy isotopes. This "fragmentomics" approach, analyzing the isotopic distribution within the fragments, can reveal the specific location of the labels within the molecule. nih.gov For example, analysis of formylglycine-containing peptides has demonstrated how specific fragment ions can confirm the peptide sequence and identify modifications. researchgate.net This level of detail is crucial for confirming the identity and purity of the labeled compound and for its application as an internal standard in quantitative studies. nih.govisotope.com
Chromatographic Separations Coupled with Isotope-Specific Detection
Combining chromatographic separation with isotope-specific detection provides a robust method for the analysis of labeled compounds in complex biological or environmental samples. unt.edu Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for this purpose. nih.govnih.gov
For the analysis of this compound, a reversed-phase LC method could be developed to separate it from other components in a mixture. The eluent would then be introduced into a mass spectrometer set to specifically detect the mass-to-charge ratio of the ¹³C-labeled molecule. This allows for highly sensitive and selective quantification. unt.edu To make amino acids and their derivatives suitable for GC analysis, they often need to be derivatized to increase their volatility. alexandraatleephillips.com The resulting derivatives of this compound can then be analyzed by GC-MS, providing excellent separation and a distinct mass spectrum for identification and quantification.
Interactive Data Table: Hypothetical Analytical Data for this compound
This table presents plausible analytical data for this compound based on the principles discussed and data for structurally similar molecules. sci-hub.sersc.org
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹³C NMR | Chemical Shift (Formyl ¹³C) | ~163 ppm (doublet due to ¹³C-¹³C coupling) |
| Chemical Shift (Glycine α-¹³C) | ~42 ppm (doublet due to ¹³C-¹³C coupling) | |
| ¹J(¹³C, ¹³C) Coupling Constant | ~50-60 Hz | |
| HRMS | [M+H]⁺ (Monoisotopic) | Increased by ~2.0067 Da compared to unlabeled |
| Isotopic Pattern | Distinct M+2 peak of high intensity | |
| GC-MS (as derivative) | Retention Time | Specific to the derivative and column used |
| Key Fragment Ion | m/z shift corresponding to the labeled fragment | |
| LC-MS/MS | Precursor Ion (m/z) | Corresponds to the protonated molecule |
| Product Ion (m/z) | Fragments showing the retention of ¹³C labels |
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Compound Analysis
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For amino acid derivatives like this compound, GC-MS provides high chromatographic resolution and detailed structural information through mass spectral fragmentation. d-nb.info The analysis typically requires chemical derivatization to increase the volatility of the analyte, although ethyl esters may be sufficiently volatile for direct analysis under certain conditions. nih.gov
In a GC-MS analysis, the compound is first separated from other components in the sample based on its boiling point and interaction with the GC column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The high energy of EI causes the molecule to fragment in a reproducible pattern. This fragmentation pattern is a chemical fingerprint that aids in identification.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M•+) at a mass-to-charge ratio (m/z) of 133.1, reflecting the incorporation of two ¹³C atoms. The fragmentation pattern can be predicted based on the known behavior of ethyl esters and N-acyl amino acid derivatives. tdx.catresearchgate.net Key fragmentation pathways would include the loss of the ethoxy group (•OCH₂CH₃, m/z 45) and characteristic fragments related to the glycine backbone. The presence of the two ¹³C labels within the glycine-carbonyl backbone (CCO¹³C[¹³CH₂]NC=O) means that fragments retaining these two carbons will be shifted by +2 Da compared to the unlabeled compound. creative-proteomics.com
Table 1: Predicted GC-MS Parameters and Fragmentation Data for this compound
| Parameter | Description / Expected Value |
|---|---|
| GC Column | DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Oven Program | Initial 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion [M]•+ | m/z 133 |
| Predicted Major Fragments (m/z) | m/z 88: [M - OCH₂CH₃]⁺, Loss of the ethoxy radical.
|
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry is the cornerstone of modern metabolomics due to its high sensitivity, specificity, and applicability to a wide range of polar and non-polar compounds without the need for derivatization. mdpi.com In the context of metabolite profiling, LC-MS is used to identify and quantify hundreds to thousands of small molecules in complex biological samples. creative-proteomics.comacs.org
The use of stable isotope-labeled internal standards is critical for accurate and precise quantification in LC-MS. nih.govthermofisher.com These standards, such as this compound, are chemically identical to their endogenous, unlabeled counterparts but have a different mass. When a known amount of the labeled standard is spiked into a sample at the beginning of the workflow, it experiences the same processing, extraction losses, and ionization suppression or enhancement in the MS source as the unlabeled analyte. thermofisher.com By comparing the signal intensity of the analyte to that of the co-eluting internal standard, a highly accurate quantification can be achieved. chumontreal.qc.ca
For the analysis of N-Formylglycine, the labeled ethyl ester can serve as an ideal internal standard. The analysis is typically performed using tandem mass spectrometry (MS/MS) in a targeted mode, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). anaquant.com In this setup, the precursor ion (the intact molecule) is selected, fragmented, and a specific product ion is monitored. This process provides exceptional specificity. The precursor ion for this compound would be its protonated molecule [M+H]⁺ at m/z 134.1, while its unlabeled analog would be at m/z 132.1.
Table 2: Illustrative LC-MS/MS Parameters for Metabolite Profiling using this compound
| Parameter | Description / Value |
|---|---|
| LC Column | Reversed-Phase C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) for polar compounds |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| SRM Transitions (Precursor Ion → Product Ion) | |
| N-Formylglycine Ethyl Ester (Unlabeled) | m/z 132.1 → m/z 74.0 (or other specific fragment) |
| This compound (Labeled IS) | m/z 134.1 → m/z 76.0 (corresponding +2 Da shifted fragment) |
Elucidation of Organic Reaction Mechanisms with ¹³C-Labeling
The fundamental principle behind using isotopically labeled compounds is that while they are chemically identical to their unlabeled counterparts, their increased mass allows them to be distinguished by techniques like mass spectrometry (MS) and nuclear magnetic resonance (e.g., ¹³C NMR) spectroscopy. symeres.comias.ac.in This enables chemists to follow the labeled atoms, providing definitive evidence for proposed reaction pathways. fiveable.medalalinstitute.com
This compound is specifically labeled at the ester's carbonyl carbon and the adjacent α-carbon of the glycine unit. This dual labeling is particularly useful for studying a variety of ester reactions. For instance, in the classic case of ester hydrolysis, labeling can unambiguously determine whether the reaction proceeds via cleavage of the acyl-oxygen bond or the alkyl-oxygen bond. slideshare.netchemistrysteps.com If the ¹³C-labeled carbonyl group remains with the carboxylate product, it confirms an acyl-oxygen cleavage, which is the common mechanism for nucleophilic acyl substitution. chemistrysteps.com
The use of ¹³C NMR spectroscopy is especially powerful, as the chemical environment of each carbon atom results in a unique signal. pressbooks.pubopenstax.org Monitoring the disappearance of signals corresponding to the labeled carbons in the starting material and the appearance of new signals corresponding to their positions in the products allows for real-time tracking of the reaction progress and the identification of any intermediate species. fiveable.me
Table 1: Tracking ¹³C Labels in Reactions of this compound
| Reaction Type | Reagents | Expected Product Containing ¹³C Labels | Mechanistic Insight |
| Basic Hydrolysis (Saponification) | NaOH, H₂O | N-Formylglycine-¹³C₂ | Confirms nucleophilic acyl substitution via acyl-oxygen cleavage. The ¹³C-labeled carboxylate is formed. |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | N-Formylglycine-¹³C₂ | Verifies the reverse Fischer esterification mechanism, tracking the labeled carbonyl and α-carbon to the final carboxylic acid. |
| Reduction | LiAlH₄, then H₃O⁺ | 2-(Formamido)-[1,2-¹³C₂]-ethanol | Demonstrates the reduction of the ester group to a primary alcohol, confirming the fate of the original carbonyl and α-carbon. |
| Grignard Reaction | 2 eq. CH₃MgBr, then H₃O⁺ | 1-(Formamido)-[2,3-¹³C₂]-propan-2-ol | Shows the addition of two Grignard reagent equivalents, with the ¹³C-labeled carbons forming the backbone of the resulting tertiary alcohol. |
This table presents hypothetical reaction outcomes to illustrate the utility of the labeled compound in mechanistic studies.
Investigation of Enzymatic Reaction Mechanisms Involving Formylglycine Residues
In the realm of biochemistry, this compound serves as a valuable analogue for studying enzymes that utilize a Cα-formylglycine (fGly) residue. This unusual post-translational modification is critical for the function of a major class of enzymes known as type I sulfatases. nih.govescholarship.org These enzymes are found in all domains of life and are responsible for hydrolyzing sulfate (B86663) esters from a wide array of substrates, including steroids, glycosaminoglycans, and sulfolipids. escholarship.orgresearchgate.net
The catalytic activity of these sulfatases is entirely dependent on the fGly residue, which is generated in the endoplasmic reticulum by a Formylglycine-Generating Enzyme (FGE). pnas.orgwikipedia.org FGE oxidizes a specific cysteine (or sometimes serine) residue within a conserved sequence of the sulfatase polypeptide chain to produce the active fGly residue. nih.govnih.gov
The catalytic mechanism of sulfatases involves the aldehyde group of the fGly residue. escholarship.orgacs.org Structural and mechanistic studies suggest that this aldehyde is hydrated in the enzyme's active site to form a geminal diol. nih.govnih.gov One of the hydroxyl groups of this hydrated fGly acts as the catalytic nucleophile, attacking the sulfur atom of the sulfate ester substrate. nih.govresearchgate.net This leads to the formation of a covalent enzyme-sulfate intermediate, releasing the alcohol product. Subsequently, the intermediate is hydrolyzed to release the sulfate and regenerate the fGly aldehyde, preparing the enzyme for another catalytic cycle. nih.govresearchgate.net The entire process is facilitated by a divalent metal cation (often Ca²⁺) and a network of hydrogen bonds within the active site that properly orient the substrate and catalytic residues. nih.gov
Stable isotope-labeled compounds like this compound are indispensable tools for detailed enzyme kinetic studies. symeres.comsquarespace.com By using a labeled substrate, researchers can employ highly sensitive analytical methods like mass spectrometry or NMR to precisely measure the rate of product formation, even at very low concentrations. mdpi.comacs.org This allows for the accurate determination of key kinetic parameters such as the Michaelis constant (Kₘ), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vₘₐₓ).
One of the most powerful applications of isotopic labeling in enzymology is the measurement of Kinetic Isotope Effects (KIEs). mdpi.comillinois.edu A KIE is observed when replacing an atom with its heavier isotope alters the rate of a chemical reaction. nih.gov This occurs because the heavier isotope forms a slightly stronger chemical bond, requiring more energy to break. nih.gov By measuring the reaction rate with the labeled substrate (k_iso) versus the unlabeled substrate (k_light), a KIE (k_light / k_iso) can be calculated. A significant KIE (>1) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. nih.gov
Using this compound, researchers could probe the mechanism of an esterase or a model sulfatase system. For example, a significant KIE observed at the carbonyl carbon would provide strong evidence that nucleophilic attack at this position is a rate-limiting part of the catalytic cycle. The absence of a KIE, on the other hand, would suggest that another step, such as product release, is the slowest part of the reaction. nih.gov
Table 2: Applications of Labeled Analogues in Enzyme Kinetics
| Kinetic Parameter / Method | Information Gained | Relevance of this compound |
| Michaelis-Menten Kinetics (Kₘ, Vₘₐₓ) | Determines enzyme-substrate affinity and maximum catalytic rate. mdpi.com | Allows for precise tracking of substrate conversion to product via MS or NMR, leading to more accurate kinetic plots. |
| Kinetic Isotope Effect (KIE) | Identifies bond-breaking/forming events in the rate-determining step. illinois.edunih.gov | The ¹³C labels at the scissile ester bond allow for probing the transition state of the hydrolytic cleavage. |
| Substrate Specificity | Compares the efficiency of the enzyme with different substrate analogues. | Can be used as a reference substrate to compare the kinetic parameters of other potential esterase substrates. |
| Metabolic Flux Analysis | Traces the flow of atoms through metabolic pathways. nih.govnih.gov | Can be used to trace the incorporation of the formylglycine moiety into larger biomolecules in cellular systems. |
Tracing Carbon Atom Rearrangements in Complex Chemical Transformations
Beyond simple hydrolysis or enzymatic reactions, the dual ¹³C label in this compound provides a robust method for tracing carbon atom rearrangements in more complex chemical transformations. In multi-step synthetic sequences or biosynthetic pathways, molecules can undergo significant structural changes, including skeletal rearrangements, cyclizations, or fragmentations. researchgate.netosti.gov
A single isotopic label can sometimes be ambiguous if the molecule is symmetric or if multiple similar atoms exist. However, a dual label, where two adjacent carbons are marked, provides a much clearer picture. The integrity of the bond between the two ¹³C atoms can be monitored throughout a reaction sequence using techniques like ¹³C-¹³C coupling in NMR spectroscopy. If the two labels remain connected in the final product, it indicates that the bond between them was not broken during the transformation. Conversely, if the labels end up in different molecules or in non-adjacent positions within the same product, it provides definitive proof of a bond-cleavage event.
This approach is invaluable for validating proposed mechanisms for complex rearrangements, such as those found in the Maillard reaction or in the biosynthesis of natural products, where sugar backbones are extensively modified. researchgate.netbiorxiv.org By feeding cells a ¹³C-labeled precursor like this compound (or a related metabolite), it becomes possible to trace the metabolic fate of the carbon backbone and understand how complex molecular architectures are assembled by the cell's enzymatic machinery. osti.govbiorxiv.org
Applications in Biochemical Pathway Elucidation and Metabolic Research
Tracing of Glycine (B1666218) and One-Carbon Metabolism Pathways via ¹³C-Labeling
One of the primary applications of N-Formylglycine-13C2 Ethyl Ester is in the detailed investigation of glycine and one-carbon metabolism. Glycine is a non-essential amino acid that plays a central role in the synthesis of proteins, purines, and other critical biomolecules. One-carbon metabolism refers to a network of interconnected pathways that transfer one-carbon units (e.g., formyl, methyl groups) for various biosynthetic and regulatory processes.
By introducing this compound into a cellular or organismal system, researchers can trace the metabolic fate of the labeled glycine backbone. After hydrolysis of the formyl group, the resulting [¹³C₂]glycine can be incorporated into numerous metabolic routes. For instance, the glycine cleavage system, a key mitochondrial enzyme complex, can break down glycine, with the labeled carbons being transferred to other molecules. This allows for the quantification of flux through these pathways under different physiological or pathological conditions. acs.org
Stable isotope tracing with compounds like ¹³C-labeled glycine has been instrumental in understanding how cells allocate resources for processes like nucleotide biosynthesis and maintaining redox balance. slideshare.net The use of this compound provides a specific entry point for labeled glycine and its associated one-carbon unit into these complex networks.
Table 1: Key Metabolic Pathways Traced by ¹³C-Labeled Glycine Derivatives
| Pathway | Key Intermediates | Significance | Analytical Techniques |
| Glycine Cleavage System | Serine, Formate (B1220265) | Major source of one-carbon units, amino acid homeostasis. | GC-MS, LC-MS/MS |
| Purine (B94841) Biosynthesis | Phosphoribosyl-N-formylglycineamide (FGAR) | DNA and RNA synthesis. wikipedia.org | LC-MS/MS |
| Serine Biosynthesis | 3-Phosphoglycerate, Serine | Amino acid synthesis, one-carbon metabolism. | GC-MS, NMR |
| Glutathione (B108866) Synthesis | Glutathione | Cellular antioxidant defense. | LC-MS/MS |
Investigation of N-Formylation Processes in Biological Systems
N-formylation is a chemical modification where a formyl group (-CHO) is added to a molecule, often to an amino group. In biological systems, N-formylation plays a role in various processes, including the initiation of protein synthesis in bacteria and the post-translational modification of certain proteins. pnas.org
This compound can be used to study the enzymes and mechanisms involved in N-formylation and deformylation. The labeled formyl group can be tracked as it is potentially transferred to other molecules or removed by deformylases. This can provide insights into the regulation and dynamics of these processes.
A significant area of research is the formation of formylglycine from cysteine or serine residues in certain enzymes, such as sulfatases, a process catalyzed by formylglycine-generating enzymes (FGEs). acs.orgnih.gov While this compound is an exogenous source, its metabolism can be compared to the endogenous pathways of formyl group metabolism, helping to dissect the complex interplay of these reactions.
Role of this compound as a Metabolic Precursor
As a derivative of glycine and a carrier of a formyl group, this compound acts as a metabolic precursor, feeding into several key biosynthetic pathways. Following its probable in vivo hydrolysis to N-formylglycine, it can be a substrate for enzymes that utilize this molecule.
A critical example is its potential role in purine biosynthesis. N-formylglycine is a structural component of phosphoribosyl-N-formylglycineamide (FGAR), an intermediate in the de novo synthesis of purine nucleotides. slideshare.netwikipedia.org By using this compound, researchers can introduce a labeled formylglycine moiety and trace its incorporation into the purine ring system, providing a direct measure of the contribution of this precursor to DNA and RNA synthesis. researchgate.net
Analysis of Biochemical Intermediates and Reaction Products
The ultimate utility of this compound as a tracer lies in the ability to detect and quantify the labeled biochemical intermediates and final products of the metabolic pathways under investigation. This is primarily achieved through mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov
These analytical methods can separate complex mixtures of metabolites extracted from cells or tissues and determine the mass of each compound. The presence of the ¹³C isotopes in a metabolite derived from this compound will result in a predictable increase in its mass. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms), researchers can calculate the extent of label incorporation and, consequently, the metabolic flux through the pathway. nih.gov
For example, after introducing this compound, one could analyze the isotopologue distribution in key metabolites such as serine, purine nucleotides, and glutathione to quantify the metabolic activity of the respective pathways.
N Formylglycine 13c2 Ethyl Ester As a Building Block in Advanced Chemical Synthesis
Synthesis of Isotopically Labeled Biologically Active Molecules and Probes
The presence of the ¹³C₂ label in N-Formylglycine-13C2 Ethyl Ester is pivotal for its application in the synthesis of isotopically labeled, biologically active molecules and probes. medchemexpress.comlgcstandards.com These labeled compounds are indispensable tools in various fields, including drug discovery, metabolomics, and mechanistic biochemistry.
The primary application of such labeled molecules is as internal standards in quantitative mass spectrometry. For example, a synthesized peptide or small molecule containing the ¹³C₂-glycine moiety will have a molecular weight that is two Daltons higher than its unlabeled counterpart. This mass difference allows for precise and accurate quantification of the unlabeled analyte in biological samples.
Furthermore, this compound can be used to synthesize probes for studying biological processes. For instance, it can be incorporated into enzyme substrates to trace their metabolic fate. The aldehyde functionality of the formylglycine residue, after deprotection, offers a unique reactive handle for bioconjugation. lookchem.com This allows for the attachment of reporter molecules such as fluorophores or affinity tags, creating probes for imaging or protein-protein interaction studies. The ¹³C label in this context provides an additional layer of detection and quantification through mass spectrometry.
Formation of Nitrogen-Containing Heterocycles and Complex Organic Architectures
N-Formylglycine derivatives serve as versatile precursors in the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. core.ac.ukscience.gov this compound can be utilized to introduce an isotopically labeled two-carbon nitrogen-containing fragment into these complex architectures.
One common application is in the synthesis of substituted imidazoles and other related five-membered heterocycles. The formylglycine unit can undergo cyclization reactions with appropriate reaction partners to form the heterocyclic ring. The ethyl ester can be hydrolyzed and decarboxylated, or it can be part of the final molecular scaffold.
Moreover, the formyl group can be converted into an isonitrile, a highly reactive functional group that participates in a wide range of cycloaddition and multicomponent reactions to build complex molecular frameworks. The resulting labeled heterocycles are valuable for studying the mechanism of action and metabolic pathways of heterocyclic drugs.
Table 2: Examples of Heterocyclic Scaffolds Potentially Synthesized from N-Formylglycine Derivatives
| Heterocyclic Class | Synthetic Strategy | Potential Application of ¹³C₂ Label |
| Imidazoles | Cyclocondensation with ammonia (B1221849) and an aldehyde. | Mechanistic studies of imidazole-based drugs. |
| Oxazoles | Robinson-Gabriel synthesis via cyclization of an N-acyl-α-amino ketone. | Tracing the metabolic fate of oxazole-containing natural products. |
| Thiazoles | Hantzsch thiazole (B1198619) synthesis from a thioamide. | Elucidating the mechanism of action of thiazole-containing therapeutics. |
| Pyrroles | Paal-Knorr synthesis or related multicomponent reactions. | Use as labeled standards in environmental and biological monitoring. |
Development of Novel Reagents and Catalysts Utilizing Formylglycine Derivatives
The chemical functionalities present in this compound—the formyl group, the secondary amine, and the ethyl ester—provide multiple reaction sites for the development of novel reagents and catalysts. The isotopic label offers a means to track the reagent or catalyst in a reaction mixture and to investigate reaction mechanisms.
For example, N-formylglycine derivatives can be used to synthesize chiral ligands for asymmetric catalysis. The glycine (B1666218) backbone can be modified to create a chiral environment, and the resulting ligand can be coordinated to a metal center. The ¹³C₂ label can be used in NMR studies to probe the structure and dynamics of the catalyst and its intermediates.
Additionally, the formyl group can be used to immobilize the molecule onto a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture. The development of such labeled catalysts is crucial for understanding catalytic cycles and for optimizing reaction conditions for more efficient and selective chemical transformations. Research in this area includes the development of palladium-catalyzed cross-coupling reactions where labeled ligands can help in elucidating the catalytic cycle.
Future Directions and Emerging Research Avenues for N Formylglycine 13c2 Ethyl Ester
Advancements in High-Throughput Isotopic Labeling Methodologies
The demand for analyzing thousands of proteins from complex biological samples has driven the development of high-throughput quantitative proteomics. nih.gov Stable isotope labeling, a cornerstone of this field, allows for the accurate differentiation and quantification of proteins between different samples. nih.govacs.org Methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have become powerful tools for this purpose. researchgate.net
In SILAC, cells are grown in media where natural amino acids are replaced with "heavy" isotopically labeled counterparts. nih.govresearchgate.net After several cell divisions, the labeled amino acids are incorporated into the entire proteome. nih.gov When labeled and unlabeled cell populations are mixed, their corresponding proteins can be distinguished and quantified by mass spectrometry. researchgate.net N-Formylglycine-13C2 Ethyl Ester, as a labeled amino acid derivative, is suited for such metabolic labeling strategies, enabling researchers to trace the incorporation and modification of glycine (B1666218) residues in newly synthesized proteins. nih.govcore.ac.uk
Future advancements are focused on increasing the multiplexing capacity—the number of samples that can be analyzed in a single experiment. A promising approach is the combination of metabolic labeling (like SILAC) with chemical labeling methods, such as isobaric tags (e.g., TMT). acs.orgnih.gov This hybrid strategy, termed HyperSCP, allows for a multiplicative increase in throughput. nih.gov For example, a two-plex SILAC experiment combined with 14-plex TMT labeling could enable the analysis of up to 28 single cells in one liquid chromatography-mass spectrometry (LC-MS) run. nih.gov The use of specifically labeled precursors like this compound in these advanced workflows could offer a more granular view of specific metabolic pathways or post-translational modifications.
Table 1: Comparison of High-Throughput Isotopic Labeling Methods
| Method | Labeling Principle | Throughput | Key Advantage | Potential Role for this compound |
|---|---|---|---|---|
| SILAC | Metabolic labeling in cell culture using heavy amino acids. nih.govresearchgate.net | Moderate | High accuracy and consistency for quantifying entire proteomes. researchgate.net | Tracer for glycine metabolism and incorporation into proteins. |
| Isobaric Tagging (TMT/iTRAQ) | Chemical labeling of peptides in vitro with tags of identical mass. acs.org | High | Increased multiplexing; signal enhancement for low-abundance peptides. acs.org | Not directly used, but complements metabolic labeling studies. |
| HyperSCP | Combines metabolic (e.g., SILAC) and isobaric (e.g., TMT) labeling. nih.gov | Very High | Multiplicative scaling of throughput for single-cell proteomics. nih.gov | Used in the metabolic labeling stage to trace specific pathways in multi-sample comparisons. |
| AQUA | Absolute quantification using synthetic, isotopically labeled peptides as internal standards. nih.gov | Low to Moderate | Provides absolute concentration of target proteins, not just relative changes. nih.gov | Could be used to synthesize a standard peptide for absolute quantification of a formylglycine-containing protein. |
Integration with Advanced Multi-Dimensional NMR Techniques for Larger Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules at atomic resolution. However, for larger proteins, 1D NMR spectra become overcrowded with overlapping signals, making analysis difficult. sci-hub.se Two-dimensional (2D) and multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, address this by spreading signals across multiple frequency axes, which helps in resolving individual peaks. youtube.com
Isotopic labeling is crucial for the success of modern NMR. sci-hub.se The incorporation of ¹³C and ¹⁵N isotopes provides NMR-active nuclei that are otherwise present at low natural abundance. This compound, with its two ¹³C labels, is specifically designed for such applications. medchemexpress.comlgcstandards.com These labels serve as probes, allowing researchers to selectively observe signals from the labeled glycine residue, effectively filtering out the complex background from the rest of the protein. sci-hub.se
Future research will focus on pushing the size limits of proteins amenable to NMR analysis. sci-hub.se This involves integrating specific labeling strategies with advanced NMR methods:
Amino Acid Type-Specific (AATS) Labeling: In this approach, only one or a few amino acid types are isotopically labeled. sci-hub.se Using this compound would be a form of AATS labeling, drastically simplifying the NMR spectra of large proteins and aiding in the assignment of signals. sci-hub.se
Segmental Labeling: For very large or multi-domain proteins, different segments of the protein can be expressed and labeled separately before being ligated together. sci-hub.se This allows specific domains to be studied without interference from the rest of the molecule.
Advanced Integration Methods: Techniques like CAKE (a Monte Carlo approach) are being developed for more accurate volume integration of overlapping peaks in 2D NMR spectra, which improves quantification even in crowded spectral regions. nih.gov
The specific labeling pattern in this compound can provide unique structural and dynamic information, such as dihedral angles and local conformational changes, which is invaluable for understanding protein function in large, complex systems.
Table 2: Advanced NMR Techniques and the Role of Isotopic Labeling
| NMR Technique | Description | Challenge Addressed | Application of this compound |
|---|---|---|---|
| COSY (Correlation Spectroscopy) | Shows coupling between protons on adjacent atoms. youtube.com | Spectral overlap in 1D NMR. | Helps assign proton signals associated with the labeled glycine residue. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates a proton with a directly bonded heteronucleus (e.g., ¹³C). youtube.com | Simplifies complex spectra. | Provides a specific signal for the ¹³C-¹H pair in the labeled glycine, filtering out all other signals. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates a proton with heteronuclei that are 2-3 bonds away. youtube.com | Provides long-range connectivity information. | Can establish the position of the labeled glycine residue relative to other parts of the molecule. |
| SAIL (Stereo-Array Isotope Labeling) | An advanced labeling method using stereospecific isotope placement to improve relaxation properties. sci-hub.se | Pushes the molecular weight limit of NMR. | Could be incorporated into more complex SAIL-amino acid synthesis for studying megadalton-sized complexes. |
Development of New Applications in Systems Chemistry and Synthetic Biology
Systems chemistry aims to understand and create complex chemical systems with emergent properties, such as self-replication or adaptation. Synthetic biology, a related field, focuses on the design and construction of new biological parts, devices, and systems. Both fields rely heavily on the ability to track molecules and probe reaction networks in real-time.
N-Formylglycine (fGly) is a unique, post-translationally modified residue essential for the function of sulfatase enzymes. nih.govacs.org It is generated in aerobic organisms by the formylglycine-generating enzyme (FGE), which oxidizes a specific cysteine residue within a consensus sequence. nih.govacs.org This enzymatic system represents a fascinating target for both systems chemistry and synthetic biology.
Future applications of this compound in these fields could include:
Probing Enzyme Mechanisms: The labeled compound could be used to develop new assays to study the kinetics and mechanism of FGE. nih.gov By tracking the fate of the ¹³C labels using MS or NMR, researchers can gain insights into the complex oxidation reaction catalyzed by the enzyme. nih.govacs.org
Building Synthetic Biological Circuits: The FGE/sulfatase system can be repurposed as a component in synthetic biological circuits. For instance, the presence of FGE could act as a "switch" to activate a reporter sulfatase enzyme. This compound would be an invaluable tool to quantify the efficiency and dynamics of this modification process within an engineered cellular environment.
Mapping Metabolic Flux: In systems biology, labeled compounds are used to trace metabolic pathways. This compound could be used to follow the flux of glycine through various metabolic and protein synthesis pathways, providing a clearer picture of cellular resource allocation under different conditions.
Computational and Theoretical Studies of Labeled N-Formylglycine Chemistry
Computational chemistry provides a powerful complement to experimental studies by offering detailed insights into molecular structure, energy, and reactivity at the atomic level. uc.pt Theoretical studies on N-formylglycine and related peptides have employed a range of methods to understand their intrinsic properties. acs.orgacs.org
Ab initio and Density Functional Theory (DFT) calculations have been used to explore the conformational landscape of N-formylglycine and its derivatives, identifying the most stable structures and the energy barriers between them. uc.ptresearchgate.net Such studies are critical for interpreting experimental data. For example, theoretical calculations of NMR shielding tensors can predict the chemical shifts of nuclei, including the ¹³C atoms in this compound. acs.org This allows for a more confident assignment of experimental NMR spectra and can reveal how chemical shifts are influenced by local protein structure.
Future computational work could focus on several key areas:
Modeling Isotope Effects: The heavier ¹³C isotopes can subtly influence reaction kinetics (kinetic isotope effect, KIE). nih.gov Theoretical models can predict the magnitude of the KIE for reactions involving this compound, which can be compared with experimental data to validate proposed reaction mechanisms, such as the H-atom abstraction step in the FGE enzyme. nih.govacs.org
Simulating Mass Spectrometry Fragmentation: Quantum mechanics-based simulations can predict how ions will fragment in a mass spectrometer. researchgate.net These simulations could be applied to the labeled compound to understand its specific fragmentation patterns, aiding in its identification and in the structural analysis of peptides containing it.
Enzyme-Substrate Interactions: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the N-formylglycine precursor within the active site of the FGE enzyme. This would provide detailed insights into the binding interactions and the catalytic mechanism of formylglycine generation.
Table 3: Computational Methods in N-Formylglycine Research
| Computational Method | Principle | Application to Labeled N-Formylglycine Chemistry |
|---|---|---|
| ***Ab Initio* SCF-MO** | Solves the electronic Schrödinger equation from first principles without empirical data. uc.pt | Elucidating the intrinsic conformational properties and energies of N-formylglycine and its derivatives. uc.ptacs.org |
| DFT (Density Functional Theory) | Calculates the electronic structure based on the electron density, offering a good balance of accuracy and computational cost. researchgate.net | Predicting NMR chemical shifts, vibrational frequencies, and reaction energy barriers. acs.org |
| QM/MM (Quantum/Molecular Mechanics) | Treats a small, reactive part of a system (e.g., active site) with high-level QM and the rest (e.g., protein) with classical MM. researchgate.net | Modeling the FGE enzyme's active site to study the mechanism of formylglycine formation from its cysteine precursor. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time based on classical mechanics. | Exploring the conformational dynamics of peptides containing the formylglycine residue and how the label might influence local flexibility. |
Q & A
Q. How can researchers confirm the structural integrity and isotopic purity of N-Formylglycine-13C<sup>2</sup> Ethyl Ester post-synthesis?
- Methodological Answer: Use a combination of <sup>13</sup>C NMR to verify isotopic incorporation at the glycine backbone and GC-MS (e.g., using NCI-mass spectrometry) to assess esterification completeness. Compare fragmentation patterns with unlabeled standards to confirm absence of unreacted intermediates .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer: Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon). Avoid exposure to strong acids/alkalis or oxidizing agents, as these may hydrolyze the ester bond or degrade the formyl group .
Advanced Research Questions
Q. How does isotopic labeling (13C<sup>2</sup>) influence the compound’s behavior in tracer studies compared to unlabeled analogs?
- Methodological Answer: The 13C<sup>2</sup> label enables precise tracking via mass spectrometry or isotopic ratio monitoring. However, researchers must account for kinetic isotope effects (KIE) in enzymatic assays, as 13C may slightly alter reaction rates in metabolic pathways (e.g., glycine cleavage system studies) .
Q. What experimental strategies mitigate risks of ester hydrolysis during in vitro assays?
- Methodological Answer: Use buffered solutions (pH 6–7.5) and low-temperature incubation (<25°C). Include protease inhibitors if working with biological matrices, as esterases can accelerate hydrolysis. Validate stability via time-course HPLC analysis .
Q. How can contradictory data on decomposition products under thermal stress be resolved?
- Methodological Answer: Conduct thermogravimetric analysis (TGA) coupled with FT-IR or GC-MS to identify degradation byproducts (e.g., formic acid, ethylamine). Compare results with computational models (DFT) to predict decomposition pathways under varying conditions .
Application-Focused Questions
Q. What are the challenges in using N-Formylglycine-13C<sup>2</sup> Ethyl Ester as a precursor for peptide synthesis?
- Methodological Answer: The ester group requires selective deprotection without affecting the formyl moiety. Use mild alkaline hydrolysis (e.g., LiOH/THF) followed by neutralization to isolate the free glycine derivative. Monitor reaction progress via TLC to prevent over-hydrolysis .
Q. How does this compound enhance studies on glycine metabolism in neurodegenerative models?
- Methodological Answer: Its 13C<sup>2</sup> label allows precise quantification of glycine flux in mitochondrial assays (e.g., SH-SY5Y cells). Pair with LC-HRMS to track incorporation into glutathione or serine, controlling for isotopic scrambling in tricarboxylic acid cycle intermediates .
Contradiction Analysis
Q. How should researchers address conflicting reports on hazardous decomposition products?
- Methodological Answer: While SDS data ( ) note limited decomposition data, independent pyrolysis-GC/MS studies are critical. For example, states "no data" on decomposition, but warns of toxic fumes under fire conditions. Replicate extreme-condition tests (e.g., >200°C) in controlled environments to identify thresholds for hazardous byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
